molecular formula C4H4Cl4OS B094714 2,3,3,5-Tetrachloro-1,4-oxathiane CAS No. 18327-91-8

2,3,3,5-Tetrachloro-1,4-oxathiane

Cat. No. B094714
CAS RN: 18327-91-8
M. Wt: 241.9 g/mol
InChI Key: LOUGPDUWHWSDHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,3,5-Tetrachloro-1,4-oxathiane, also known as TCOT, is a chemical compound that has been widely used in scientific research for various applications. It is a heterocyclic organic compound that contains four chlorine atoms and one sulfur atom in its structure. TCOT is a versatile compound that has found applications in various fields, including chemistry, biology, and environmental science.

Mechanism Of Action

The mechanism of action of 2,3,3,5-Tetrachloro-1,4-oxathiane is not fully understood. However, it is believed that 2,3,3,5-Tetrachloro-1,4-oxathiane can react with various biological molecules, including proteins and enzymes, to form covalent bonds. This reaction can lead to the inhibition of the activity of these molecules, which can have various physiological and biochemical effects.

Biochemical And Physiological Effects

2,3,3,5-Tetrachloro-1,4-oxathiane has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,3,3,5-Tetrachloro-1,4-oxathiane can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play important roles in the nervous system, and their inhibition can lead to various neurological disorders. 2,3,3,5-Tetrachloro-1,4-oxathiane has also been shown to have cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,3,3,5-Tetrachloro-1,4-oxathiane is its versatility. It can be used as a reagent for the synthesis of various organic compounds, as well as a tool for studying the mechanism of action of various enzymes and proteins. However, 2,3,3,5-Tetrachloro-1,4-oxathiane also has some limitations. It is a toxic compound that requires careful handling, and its use in vivo is limited due to its cytotoxic effects.

Future Directions

There are several future directions for the research on 2,3,3,5-Tetrachloro-1,4-oxathiane. One direction is the development of new synthetic methods for 2,3,3,5-Tetrachloro-1,4-oxathiane and its derivatives. Another direction is the investigation of the mechanism of action of 2,3,3,5-Tetrachloro-1,4-oxathiane and its potential as an anticancer agent. Additionally, the use of 2,3,3,5-Tetrachloro-1,4-oxathiane as a marker for the detection of environmental pollutants could be further explored. Overall, 2,3,3,5-Tetrachloro-1,4-oxathiane is a versatile compound that has many potential applications in various scientific research fields.

Synthesis Methods

The synthesis of 2,3,3,5-Tetrachloro-1,4-oxathiane can be achieved through various methods, including the reaction of thionyl chloride with 2,3,3,5-tetrachloro-1,4-dithiane or the reaction of sulfuryl chloride with 2,3,3,5-tetrachloro-1,4-thioxane. Both of these methods involve the substitution of chlorine atoms for the oxygen or sulfur atoms in the starting materials to form 2,3,3,5-Tetrachloro-1,4-oxathiane.

Scientific Research Applications

2,3,3,5-Tetrachloro-1,4-oxathiane has found applications in various scientific research fields, including chemistry, biology, and environmental science. In chemistry, 2,3,3,5-Tetrachloro-1,4-oxathiane has been used as a reagent for the synthesis of various organic compounds, including heterocyclic compounds. In biology, 2,3,3,5-Tetrachloro-1,4-oxathiane has been used as a tool for studying the mechanism of action of various enzymes and proteins. In environmental science, 2,3,3,5-Tetrachloro-1,4-oxathiane has been used as a marker for the detection of environmental pollutants.

properties

CAS RN

18327-91-8

Product Name

2,3,3,5-Tetrachloro-1,4-oxathiane

Molecular Formula

C4H4Cl4OS

Molecular Weight

241.9 g/mol

IUPAC Name

2,3,3,5-tetrachloro-1,4-oxathiane

InChI

InChI=1S/C4H4Cl4OS/c5-2-1-9-3(6)4(7,8)10-2/h2-3H,1H2

InChI Key

LOUGPDUWHWSDHQ-UHFFFAOYSA-N

SMILES

C1C(SC(C(O1)Cl)(Cl)Cl)Cl

Canonical SMILES

C1C(SC(C(O1)Cl)(Cl)Cl)Cl

synonyms

2,3,3,5-Tetrachloro-1,4-oxathiane

Origin of Product

United States

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